(4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
(4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a methoxybenzyl group, and a chlorophenyl group.
Preparation Methods
The synthesis of (4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a catalyst such as piperidine to yield the desired quinoline derivative . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
(4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
When compared to similar compounds, (4-Methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
4-Methoxybenzyl derivatives: These compounds share the methoxybenzyl group but differ in other substituents, affecting their reactivity and applications.
Chlorophenyl derivatives: Compounds with the chlorophenyl group exhibit similar substitution reactions but may have different biological activities.
Quinoline derivatives: These compounds share the quinoline core and are often used in similar applications, such as antimicrobial and anticancer research.
Properties
Molecular Formula |
C27H28ClNO4 |
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Molecular Weight |
466g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO4/c1-16-23(26(31)33-15-17-5-11-20(32-4)12-6-17)24(18-7-9-19(28)10-8-18)25-21(29-16)13-27(2,3)14-22(25)30/h5-12,24,29H,13-15H2,1-4H3 |
InChI Key |
WMCWEIZXPFARRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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